2-(Ethylthio)Nicotinoyl Chloride

Descripción general

Descripción

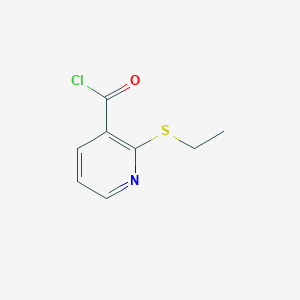

2-(Ethylthio)Nicotinoyl Chloride is a chemical compound with the molecular formula C8H8ClNOS and a molecular weight of 201.67 g/mol . It is also known by its IUPAC name, 2-(ethylsulfanyl)nicotinoyl chloride . This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)Nicotinoyl Chloride typically involves the chlorination of 2-(ethylthio)nicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent . The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(Ethylthio)Nicotinoyl Chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the acyl chloride group is highly reactive and can be readily replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(ethylthio)nicotinic acid.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the ethylthio group can potentially undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol).

Hydrolysis: This reaction can occur under acidic or basic conditions, often using water or aqueous solutions of acids or bases.

Major Products

Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters, depending on the nucleophile used.

Hydrolysis: The major product is 2-(ethylthio)nicotinic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate:

2-(Ethylthio)Nicotinoyl Chloride serves as an important intermediate in the synthesis of various organic compounds, particularly nicotinic acid derivatives. It can undergo nucleophilic substitution reactions, where the reactive chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides or esters.

Chemical Reactions:

- Nucleophilic Substitution: The chlorine atom can be readily replaced by nucleophiles.

- Hydrolysis: In the presence of water, it can hydrolyze to form 2-(ethylthio)nicotinic acid.

- Oxidation and Reduction: The ethylthio group may undergo oxidation to form sulfoxides or sulfones.

Medicinal Chemistry

Drug Development:

Research has indicated that derivatives of this compound exhibit promising biological activities, particularly in antimicrobial and antiviral domains. Its derivatives are being explored for potential use in drug development targeting various diseases, including those caused by drug-resistant pathogens .

Biological Activity:

- Antimicrobial Properties: Compounds derived from this structure have shown significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These activities can be enhanced with specific substituents on the compound.

- Potential Therapeutic Applications: The compound's reactivity allows it to interact with biological targets, which may lead to the development of novel therapeutic agents aimed at treating infections and other diseases .

Biological Studies

Enzyme Inhibition and Receptor Interaction:

this compound is utilized in studies focusing on enzyme inhibitors and receptor ligands. Understanding its interaction with specific enzymes or receptors is crucial for optimizing its pharmacological profile and enhancing its efficacy against certain biological targets.

Case Studies and Research Findings

Recent studies have focused on the synthesis and antimicrobial activity of compounds related to this compound. For instance, one study demonstrated that derivatives exhibited potent activity against Pseudomonas aeruginosa at low concentrations, suggesting their potential as effective antimicrobial agents . Another research highlighted how modifications in the structure could lead to variations in biological activity, underscoring the importance of this compound in pharmaceutical research .

Mecanismo De Acción

The mechanism of action of 2-(Ethylthio)Nicotinoyl Chloride is primarily related to its reactivity as an acyl chloride. It can acylate nucleophilic sites on biomolecules, potentially modifying their activity . The molecular targets and pathways involved depend on the specific nucleophiles it reacts with, which can include proteins, enzymes, and other cellular components .

Comparación Con Compuestos Similares

Similar Compounds

2-(Methylthio)Nicotinoyl Chloride: Similar in structure but with a methyl group instead of an ethyl group.

2-(Phenylthio)Nicotinoyl Chloride: Contains a phenyl group instead of an ethyl group.

2-(Ethylthio)Benzoyl Chloride: Similar structure but with a benzoyl group instead of a nicotinoyl group.

Uniqueness

2-(Ethylthio)Nicotinoyl Chloride is unique due to its specific combination of the ethylthio group and the nicotinoyl chloride moiety. This combination imparts distinct reactivity and potential biological activity, making it valuable in specialized synthetic and medicinal applications .

Actividad Biológica

2-(Ethylthio)Nicotinoyl Chloride (C8H8ClNOS, CAS No. 123116-01-8) is a chemical compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is an acyl chloride derived from nicotinic acid. It is characterized by its reactivity due to the presence of the acyl chloride functional group, which makes it capable of acylating nucleophilic sites on various biomolecules. The compound has a molecular weight of 201.67 g/mol and is typically synthesized through the chlorination of 2-(ethylthio)nicotinic acid using thionyl chloride (SOCl2) as the chlorinating agent.

The primary mechanism of action for this compound involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the acyl chloride can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives including amides and esters. This reactivity is crucial for its role in medicinal chemistry, where it can modify biomolecules to enhance their therapeutic properties.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits notable antimicrobial and antiviral activities. Its derivatives have been explored for their potential to inhibit bacterial growth and viral replication, making them candidates for further development in infectious disease treatment.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may play a role in reducing inflammation by modulating biochemical pathways associated with inflammatory responses. This could have implications for treating conditions characterized by chronic inflammation.

Neuroprotective Potential

Emerging research highlights the neuroprotective potential of this compound against glutamate-induced excitotoxicity. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress and cell death caused by excessive glutamate exposure, a common factor in neurodegenerative diseases .

Case Studies

- Neuroprotective Study : In a study focusing on glutamate excitotoxicity, pretreatment with this compound significantly reduced neuronal death and oxidative stress markers in primary rat glial cultures. The compound was shown to preserve mitochondrial function and inhibit pro-inflammatory cytokine production .

- Antimicrobial Activity : A series of experiments demonstrated that derivatives of this compound exhibited effective antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(Methylthio)Nicotinoyl Chloride | Moderate antimicrobial | Nucleophilic substitution |

| 2-(Phenylthio)Nicotinoyl Chloride | Antiviral potential | Acylation of nucleophiles |

| 2-(Ethylthio)Benzoyl Chloride | Anti-inflammatory effects | Modulation of inflammatory pathways |

Propiedades

IUPAC Name |

2-ethylsulfanylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNOS/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBVEALTDTVCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379082 | |

| Record name | 2-(Ethylthio)Nicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123116-01-8 | |

| Record name | 2-(Ethylthio)Nicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123116-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.